Diethyl 2,2-difluoromalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

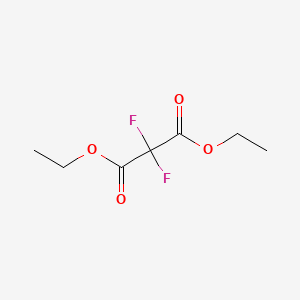

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRVWLHTROHXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218192 | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-65-9 | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 680-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2-difluoromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl difluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,2-DIFLUOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JC4XD98WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethyl 2,2-difluoromalonate

Introduction

This compound is a crucial fluorinated organic compound utilized as a versatile building block in modern organic synthesis. The incorporation of a gem-difluoro (-CF2-) group into organic molecules can significantly alter their physical, chemical, and biological properties. This difluoromethylene unit is frequently employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene group, presenting a potent strategy for modulating the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] Consequently, this compound and its derivatives are highly valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | diethyl 2,2-difluoropropanedioate | [3] |

| Synonyms | Diethyl difluoromalonate, 2,2-Difluoro-malonic acid diethyl ester | [4] |

| CAS Number | 680-65-9 | [2][3][4] |

| Molecular Formula | C₇H₁₀F₂O₄ | [3][4] |

| Molecular Weight | 196.15 g/mol | [3] |

| Appearance | Colorless liquid | Inferred from related compounds[5][6] |

| Solubility | Not miscible or difficult to mix in water | [2][7] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through various methods, most commonly via the electrophilic fluorination of diethyl malonate. One established method involves the reaction of the sodium salt of diethyl malonate with a suitable fluorinating agent. For instance, passing perchloryl fluoride (FClO₃) through an ethanolic solution of sodium diethyl malonate can yield the desired product.[8] An alternative approach involves the direct fluorination of a diethyl malonate-derived enolate.[9]

Caption: Synthesis of this compound via electrophilic fluorination.

Reactivity and Key Reactions

The presence of the two electron-withdrawing fluorine atoms significantly influences the reactivity of the alpha-carbon, though it lacks the acidic protons of diethyl malonate itself. The ester groups, however, can undergo typical reactions such as hydrolysis and transesterification. The primary utility of this compound is as a difluoromethylenated building block. It is a key intermediate in the synthesis of more complex fluorinated molecules.[1]

Experimental Protocols

General Protocol for Alkylation using Diethyl Malonate (Illustrative Precursor Reaction)

While this compound itself is not typically used in standard malonic ester alkylations due to the absence of acidic α-hydrogens, its precursor, diethyl malonate, is central to such syntheses. The following is a representative protocol for the alkylation of diethyl malonate, which can then be subjected to fluorination.

-

Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Diethyl malonate (1.0 eq) is then added dropwise to the cooled solution. The mixture is stirred until the formation of the sodium diethyl malonate enolate is complete.

-

Alkylation: An alkyl halide (e.g., ethyl bromide, 1.0 eq) is added to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield the diethyl alkylmalonate.

Caption: General workflow for the alkylation of diethyl malonate.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The gem-difluoro group it provides can enhance the metabolic stability and binding affinity of drug candidates. Its derivatives are utilized in the synthesis of:

-

Fluorinated Heterocyclic Compounds: These are common scaffolds in medicinal chemistry.[8]

-

Enzyme Inhibitors: The difluoromethylene group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making it useful for designing enzyme inhibitors.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides.[2]

Safety and Handling

Hazard Identification: this compound is considered a hazardous chemical.[7]

-

GHS Classification: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

-

Ventilation: Use only in a well-ventilated area or outdoors.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatible Materials: Avoid contact with acids, bases, and strong oxidizing agents.[10]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[10]

The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 680-65-9 [chemicalbook.com]

- 3. This compound | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Dimethyl difluoromalonate | 379-95-3 [sigmaaldrich.com]

- 6. bdmaee.net [bdmaee.net]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

Diethyl 2,2-difluoromalonate: A Technical Guide for Advanced Synthesis

CAS Number: 680-65-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethyl 2,2-difluoromalonate, a pivotal building block in modern medicinal chemistry and organic synthesis. Valued for its ability to introduce the gem-difluoromethylene group, this reagent offers a strategic advantage in the design of novel therapeutics and functional materials. The difluoromethyl group can act as a bioisosteric replacement for carbonyl groups, ethers, or hydroxymethylene moieties, thereby enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Core Chemical and Physical Properties

This compound is a colorless to light-yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀F₂O₄ | [2][3][4] |

| Molecular Weight | 196.15 g/mol | [2][3][4] |

| Density | 1.179 g/cm³ | [2] |

| Boiling Point | 94-95 °C at 23 mmHg | [2] |

| IUPAC Name | diethyl 2,2-difluoropropanedioate | [1][5] |

| Synonyms | Diethyl difluoromalonate, Difluoromalonic acid diethyl ester | [2][5][6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. The following tables summarize the key spectral features.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H | CDCl₃ | 1.34 | t | 7.0 | [1] |

| 4.33 | q | 7.0 | [1] | ||

| ¹³C | CDCl₃ | 13.9 | [1] | ||

| 62.6 | [1] | ||||

| 85.2 | d | 195.0 | [1] | ||

| 163.9 | d | 24.0 | [1] | ||

| ¹⁹F | CDCl₃ | -195.17 | d | 48.5 | [1] |

IR and Mass Spectrometry

| Spectroscopic Technique | Key Data | Reference |

| Infrared (IR) | Bands from 2985 cm⁻¹ to 1032 cm⁻¹ (CCl₄); 1745-1770 cm⁻¹ (Nujol) | [1] |

| Mass Spectrometry (MS) | Top m/z peaks: 29, 96, 27 | [2] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for some of its most significant applications.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. The electron-withdrawing fluorine atoms in this compound enhance the acidity of the α-protons, facilitating this reaction.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

-

Yield: Typical yields for this reaction are in the range of 85-95%.

Reduction to 2,2-Difluoropropane-1,3-diol

The reduction of the ester functionalities in this compound provides access to valuable difluorinated diols.

Experimental Protocol: Reduction with Lithium Aluminium Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of this compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF to the stirred solution of the ester. Maintain the temperature at 0 °C during the addition.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup and Purification: Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,2-difluoropropane-1,3-diol.

Application in Drug Discovery and Development

The introduction of the difluoromethylene group is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material for the synthesis of various biologically active molecules.

Synthesis of Fluorooxindole and 2-Fluoro-2-arylacetic Acid Derivatives

This compound is utilized in multi-step synthetic sequences to produce fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These scaffolds are present in numerous compounds with potential therapeutic applications. The synthesis typically involves a nucleophilic aromatic substitution reaction followed by cyclization and/or decarboxylation steps.

Probe for Carboxylesterase Activity

This compound has been employed as a fluorinated probe to measure carboxylesterase activity using ¹⁹F NMR spectroscopy.[2] Carboxylesterases are crucial enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[6] The enzymatic hydrolysis of the ester groups in this compound leads to a change in the chemical environment of the fluorine atoms, which can be detected and quantified by ¹⁹F NMR.[2]

Safety Information

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for the utilization of this compound in research and development. Its unique properties and reactivity make it an invaluable tool for the synthesis of advanced materials and novel therapeutic agents.

References

Diethyl 2,2-difluoromalonate molecular weight and formula

An In-depth Technical Guide to Diethyl 2,2-difluoromalonate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical summary of the molecular weight and chemical formula for this compound.

Core Molecular Data

The essential molecular information for this compound is presented below. This data is foundational for experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value |

| Molecular Formula | C7H10F2O4[1][2][3][4] |

| Molecular Weight | 196.15 g/mol [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic data for diethyl 2,2-difluoromalonate (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for diethyl 2,2-difluoromalonate (CAS 680-65-9), a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The following sections detail the available data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: diethyl 2,2-difluoropropanedioate[2]

-

Molecular Formula: C₇H₁₀F₂O₄[2]

-

Molecular Weight: 196.15 g/mol [2]

-

Appearance: Colorless to light-yellow liquid

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance)

While a definitive, published spectrum with assigned chemical shifts and coupling constants for this compound is not available in the searched resources, the expected spectrum would consist of two signals corresponding to the ethyl groups. Based on the structure and data for similar malonic esters, the following is a predicted ¹H NMR data table:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.3 | Quartet (q) | 4H | ~7.1 | -OCH₂CH₃ |

| ~1.3 | Triplet (t) | 6H | ~7.1 | -OCH₂CH₃ |

Prediction based on analogous structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~163 (t) | C=O |

| ~115 (t) | CF₂ |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Prediction based on analogous structures. The carbonyl and difluorinated carbons are expected to appear as triplets due to coupling with the two fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

A single resonance is expected in the ¹⁹F NMR spectrum for the two equivalent fluorine atoms. While a specific chemical shift value for this compound is not provided in the available search results, compounds containing a -CF₂- group typically exhibit signals in the range of +80 to +140 ppm relative to neat CFCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Not specified | Singlet (s) | -CF₂- |

PubChem indicates the existence of a ¹⁹F NMR spectrum for this compound, but the specific chemical shift is not listed.[2]

IR (Infrared) Spectroscopy

A vapor phase IR spectrum for this compound is available, though a detailed list of peak frequencies and intensities is not provided in the searched resources.[2] The key expected vibrational modes are:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1750 | C=O (Ester carbonyl) stretch |

| ~1200-1000 | C-O (Ester) stretch and C-F stretch |

| ~2980 | C-H (Alkyl) stretch |

MS (Mass Spectrometry)

Mass spectrometry data is available from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| m/z | Relative Intensity | Possible Fragment |

| 29 | Most abundant | [C₂H₅]⁺ |

| 96 | Second most abundant | [M - CO₂Et - Et]⁺ or other fragments |

| 27 | Third most abundant | [C₂H₃]⁺ |

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, as cited in PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation:

-

Accurately weigh 10-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.

-

IR (Infrared) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.

-

MS (Mass Spectrometry)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.

-

If any precipitate is present, the solution must be filtered before injection to prevent blockages.

-

Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source (often via a gas chromatograph for GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Reactivity of Diethyl 2,2-Difluoromalonate: Beyond Direct Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core reactivity of diethyl 2,2-difluoromalonate, a valuable building block in fluorine chemistry. Contrary to what might be inferred from its structure, this molecule does not readily undergo classical nucleophilic substitution at the difluorinated carbon center. The inherent strength of the carbon-fluorine bond and the absence of acidic α-protons preclude typical SN2 or enolate-mediated substitution pathways. Instead, its significant reactivity is observed under hydrolytic conditions, leading to subsequent decarboxylation. This guide provides an in-depth analysis of these dominant reaction mechanisms, supported by experimental data and protocols.

The Misconception of Direct Nucleophilic Substitution

A direct nucleophilic attack on the C-F bond of this compound is mechanistically unfavorable. The high electronegativity of fluorine makes it a very poor leaving group. Furthermore, unlike its monofluorinated or non-fluorinated counterparts, this compound lacks protons on the central carbon. This prevents the formation of a resonance-stabilized enolate, which is the key intermediate for the vast majority of malonic ester alkylations and substitutions. Therefore, the primary utility of this compound does not lie in acting as a direct substrate for SN2-type reactions at the C-2 position.

The Dominant Reaction Pathway: Hydrolysis and Decarboxylation

The principal transformation that this compound undergoes in the presence of strong acids or bases is the hydrolysis of its two ester groups to form 2,2-difluoromalonic acid. This intermediate is thermally unstable and readily undergoes decarboxylation to yield difluoroacetic acid.[1][2]

Mechanism of Ester Hydrolysis

Ester hydrolysis can proceed under either acidic or basic conditions, following well-established mechanisms.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution by a hydroxide ion. The reaction proceeds through a tetrahedral intermediate to yield a carboxylate salt, which is then protonated in a separate workup step.

-

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

The overall workflow for the primary transformation of this compound is depicted below.

Caption: Overall transformation of this compound.

Mechanism of Decarboxylation

The decarboxylation of difluoromalonic acid, a β-dicarboxylic acid, proceeds through a cyclic, six-membered transition state. This concerted mechanism is characteristic of β-keto acids and malonic acids, leading to the formation of an enol intermediate which then tautomerizes to the final product.

Caption: Mechanism of decarboxylation of 2,2-difluoromalonic acid.

Quantitative Data

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Diethyl 2-(perfluorophenyl)malonate | 48% HBr, glacial AcOH (1:5 v/v), reflux, 16h | 2-(Perfluorophenyl)acetic acid | 63% | [1][2] |

| Diethyl 2-(perfluorophenyl)malonate | 20% aq. KOH, EtOH, reflux, 24h | 2-(Perfluorophenyl)acetic acid | Major Product | [1] |

| Diethyl 2-(perfluorophenyl)malonate | 10% aq. KOH, Et₂O, reflux, 5h | No Reaction | - | [2] |

Table 1: Summary of reaction conditions and yields for the hydrolysis and decarboxylation of a diethyl 2,2-disubstituted malonate analog.

Experimental Protocols

The following is a representative protocol for the acidic hydrolysis and decarboxylation of a disubstituted diethyl malonate, adapted from the literature.[1][2] This procedure illustrates the vigorous conditions required for the transformation.

Synthesis of 2-(Perfluorophenyl)acetic acid from Diethyl 2-(perfluorophenyl)malonate

-

Materials:

-

Diethyl 2-(perfluorophenyl)malonate

-

48% aqueous hydrobromic acid (HBr)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Extraction and purification solvents (e.g., MTBE)

-

-

Procedure:

-

A solution of diethyl 2-(perfluorophenyl)malonate (1.0 eq) is prepared in a mixture of 48% aqueous HBr and glacial acetic acid (a common ratio being 1:5 v/v) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

The homogeneous solution is heated to reflux with vigorous stirring.

-

The reaction progress is monitored over several hours (e.g., 16-24 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The volatile components (acetic acid, water, excess HBr) are removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

The aqueous phase is extracted several times with the organic solvent.

-

The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

The final product, 2-(perfluorophenyl)acetic acid, can be further purified by recrystallization or chromatography if necessary.

-

Conclusion

References

An In-depth Technical Guide to the Stability and Reactivity of Diethyl 2,2-Difluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2-difluoromalonate is a valuable fluorinated building block in modern organic synthesis, prized for its ability to introduce the geminal difluoromethylene (-CF2-) group into target molecules. This functional group is of significant interest in medicinal chemistry as it can serve as a bioisostere for carbonyls or ethers, and can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive analysis of the stability and reactivity of this compound, supported by experimental data and protocols to facilitate its effective use in research and development.

Physicochemical Properties and Stability

This compound is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below. The presence of the two highly electronegative fluorine atoms on the central carbon atom significantly influences its electronic properties and reactivity compared to its non-fluorinated analog, diethyl malonate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 680-65-9 | [1] |

| Molecular Formula | C₇H₁₀F₂O₄ | [1] |

| Molecular Weight | 196.15 g/mol | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Water Solubility | Not miscible or difficult to mix | [2][3] |

Thermal and Chemical Stability

-

Storage and Handling : For long-term stability, it is recommended to keep the compound in tightly closed containers in a dry, cool, and well-ventilated place.[4] Some suppliers suggest storage under an inert atmosphere (nitrogen or argon) in a dark place at room temperature to prevent degradation.[5]

-

Hydrolysis : The compound is not miscible in water.[2][3] Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that it is reasonably stable in acidic and basic solutions at ambient temperatures.[6][7] However, under more drastic conditions, such as with highly concentrated alkali solutions and elevated temperatures, decomposition and decarboxylation are likely to occur.[7] Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid at reflux leads to the formation of the corresponding acetic acid derivative, indicating that the malonate moiety is cleaved and decarboxylated.[6] A similar reactivity pattern is anticipated for this compound, which would ultimately yield difluoroacetic acid upon complete hydrolysis and decarboxylation.

Reactivity and Synthetic Applications

The reactivity of this compound is fundamentally different from that of diethyl malonate. The absence of acidic α-protons on the central carbon prevents the formation of an enolate under standard basic conditions, thus precluding its use in typical malonic ester syntheses (e.g., alkylation or Knoevenagel condensation). Its synthetic utility stems from reactions involving the ester functionalities and its role as a precursor to other difluorinated synthons.

Caption: General Stability and Reactivity Profile.

Reactions at the Ester Carbonyl Group

The primary sites of reactivity are the electrophilic carbonyl carbons of the two ester groups.

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both ester groups to primary alcohols, yielding 2,2-difluoropropane-1,3-diol. This diol is a valuable synthon for introducing a difluorinated three-carbon unit.[8][9]

-

Amidation : this compound can react with primary or secondary amines to form the corresponding amides or diamides. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyls. While specific literature for the difluoro-derivative is sparse, the reaction is analogous to the well-established reactions of other malonic esters with amines.[10][11]

-

Krapcho Decarboxylation : The classical Krapcho decarboxylation is typically used for esters bearing an electron-withdrawing group and at least one α-proton.[12][13] While this compound lacks the requisite proton, modified Krapcho-type conditions have been developed for related α,α-difluoro-β-keto esters, which generate difluoroenolates for subsequent reactions.[14] This suggests that under specific catalytic conditions, a single dealkoxycarbonylation might be achievable.

Applications in Drug Development

The difluoromethylene group is a key pharmacophore in modern drug design. Although direct case studies detailing the use of this compound are not extensively published, the utility of the closely related diethyl 2-fluoromalonate provides strong precedent. Diethyl 2-fluoromalonate is a versatile building block for synthesizing fluorinated heterocycles, such as 3-fluoroquinolines and 5-fluoropyrimidines, which are scaffolds for novel antibacterial agents.[15][16][17] By analogy, this compound serves as an important intermediate for creating more complex molecules where a -CF₂- group is desired to enhance biological activity or pharmacokinetic properties.[2]

Key Experimental Protocols

Protocol 1: Reduction of this compound with LiAlH₄ (Hypothetical)

This protocol is based on standard procedures for the reduction of esters to alcohols using lithium aluminum hydride.[18]

Reaction Scheme: (EtOOC)₂CF₂ + 4[H] --(LiAlH₄/Ether)--> (HOCH₂)₂CF₂ + 2 EtOH

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup (Fieser method): The reaction mixture is cooled again to 0 °C. The excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-difluoropropane-1,3-diol.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Caption: Experimental Workflow for LiAlH4 Reduction.

Protocol 2: Hydrolysis of Diethyl 2-(Perfluorophenyl)malonate (as a model)

This protocol is adapted from a study on a related fluorinated malonate and illustrates the harsh conditions required for hydrolysis.[6][19]

Procedure:

-

Setup: A mixture of diethyl 2-(perfluorophenyl)malonate (1.0 eq), 48% aqueous hydrobromic acid, and glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 16-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted multiple times with diethyl ether or methyl tert-butyl ether (MTBE).

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product, 2-(perfluorophenyl)acetic acid, is purified by column chromatography or recrystallization.

Conclusion

This compound is a stable yet reactive building block with significant potential in organic and medicinal chemistry. Its reactivity is dominated by the chemistry of its ester groups, as the typical enolate chemistry of malonates is blocked. Key transformations include reduction to the corresponding diol and amidation. While it is stable under standard laboratory conditions, it is susceptible to degradation under harsh hydrolytic conditions. The protocols and data presented in this guide serve as a valuable resource for chemists seeking to incorporate the synthetically important gem-difluoromethylene unit into complex molecular architectures, particularly in the context of drug discovery and materials science.

References

- 1. This compound | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 680-65-9 [chemicalbook.com]

- 3. Diethyl difluoromalonate, 97% | Fisher Scientific [fishersci.ca]

- 4. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 14. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. Diethyl Fluoromalonate In-depth Market Research Report - Hopewell Life Sciences [hopewell-life.com]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

- 19. beilstein-journals.org [beilstein-journals.org]

The Strategic Incorporation of the Gem-Difluoro Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the gem-difluoro (CF2) group emerging as a particularly powerful tool for optimizing molecular properties. This technical guide provides an in-depth exploration of the multifaceted roles of the gem-difluoro moiety, offering a comprehensive resource for researchers engaged in drug discovery and development. Through a detailed examination of its effects on physicochemical properties, metabolic stability, and biological activity, this guide illuminates the strategic advantages of gem-difluorination in the design of novel therapeutics.

Physicochemical and Pharmacokinetic Profile Modulation

The gem-difluoro group exerts profound effects on a molecule's intrinsic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These modifications are critical for enhancing drug-like characteristics and improving clinical outcomes.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a gem-difluoro group significantly influences the acidity or basicity of nearby functional groups. This modulation of pKa can be a critical factor in optimizing a drug's solubility, permeability, and target engagement. Generally, the introduction of a CF2 group lowers the pKa of basic amines and carboxylic acids. This effect is primarily driven by the inductive effect of the fluorine atoms.[1][2]

| Compound Pair | Functional Group | pKa (Non-fluorinated) | pKa (gem-Difluorinated) | ΔpKa | Reference |

| Cyclohexylamine / 4,4-Difluorocyclohexylamine | Amine | 10.64 | 9.45 | -1.19 | [1] |

| Cyclohexanecarboxylic acid / 4,4-Difluorocyclohexanecarboxylic acid | Carboxylic Acid | 4.90 | 4.35 | -0.55 | [1] |

| Piperidine / 4,4-Difluoropiperidine | Amine | 11.11 | 9.28 | -1.83 | [1] |

| Acyclic Amine Analogue | Amine | 10.60 | 9.60 | -1.00 | [2] |

| Acyclic Carboxylic Acid Analogue | Carboxylic Acid | 4.80 | 4.20 | -0.60 | [2] |

Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity (LogP) is more complex and less predictable than its effect on pKa. While fluorine is highly electronegative, the overall impact on LogP depends on the molecular context, including the position of the CF2 group and the overall topography of the molecule. In some cases, gem-difluorination can increase lipophilicity, while in others it can lead to a decrease or have a negligible effect.[1][2] This nuanced behavior allows for fine-tuning of a drug's solubility and permeability.

| Compound Pair | LogP (Non-fluorinated) | LogP (gem-Difluorinated) | ΔLogP | Reference |

| Toluene / (Difluoromethyl)benzene | 2.73 | 2.65 | -0.08 | [1] |

| Cyclohexane / 1,1-Difluorocyclohexane | 3.44 | 3.16 | -0.28 | [1] |

| Adamantane / 2,2-Difluoroadamantane | 2.89 | 2.95 | +0.06 | [2] |

Aqueous solubility is a critical parameter for drug absorption and formulation. The introduction of a gem-difluoro group can modulate solubility, often in concert with its effects on lipophilicity and crystal packing.

Metabolic Stability

A primary driver for the incorporation of gem-difluoro groups is to enhance metabolic stability. The CF2 moiety can block metabolically labile C-H bonds, preventing oxidative metabolism by cytochrome P450 (CYP) enzymes. The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage.

| Compound | In Vitro System | t1/2 (min) | Intrinsic Clearance (μL/min/mg protein) | Reference |

| Non-fluorinated macrocycle | Human Liver Microsomes | 31 | - | [3] |

| gem-Difluorinated macrocycle | Human Liver Microsomes | < measurable | - | [3] |

| Non-fluorinated macrocycle | Human Hepatocytes | 10 | - | [3] |

| gem-Difluorinated macrocycle | Human Hepatocytes | < measurable | - | [3] |

| Verapamil (Control) | Human Liver Microsomes | 26 | 267 | [4] |

| Imipramine (Control) | Human Liver Microsomes | >60 | <115.5 | [4] |

Note: In the case of the macrocycle study, the gem-difluorinated analogue exhibited lower metabolic stability, which was attributed to a conformational change promoting amide hydrolysis, highlighting that the effects of fluorination are context-dependent.[3]

Role as a Bioisostere and in Target Engagement

The gem-difluoro group serves as an effective bioisostere for other functional groups, most notably the carbonyl (C=O) and hydrated carbonyl (gem-diol) groups. This bioisosteric replacement can lead to improved metabolic stability and altered electronic properties while maintaining or enhancing biological activity.

Carbonyl and Hydrated Carbonyl Mimicry

The CF2 group can mimic the steric and electronic properties of a carbonyl group. This substitution can prevent metabolic reduction of the ketone and can also influence the local dipole moment, potentially altering interactions with the target protein.

Conformational Control

The introduction of a gem-difluoro group can impose significant conformational constraints on a molecule. This can be advantageous in pre-organizing a ligand for optimal binding to its target receptor, thereby increasing potency and selectivity. Studies have shown that gem-difluorination can favor specific rotamers and influence the overall three-dimensional shape of a molecule.[3]

Case Studies: Gem-Difluoro Groups in Action

The strategic application of gem-difluoro groups is evident in several marketed drugs and clinical candidates.

Gemcitabine: A Cornerstone of Chemotherapy

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog widely used in the treatment of various cancers. The gem-difluoro group at the 2' position of the ribose sugar is critical to its mechanism of action. After intracellular phosphorylation to its active triphosphate form, gemcitabine is incorporated into DNA, where the gem-difluoro moiety inhibits chain elongation and induces apoptosis.[5][6]

Caption: Intracellular activation pathway of Gemcitabine.

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Some inhibitors in this class incorporate a gem-difluoro group to enhance their potency and pharmacokinetic properties. These inhibitors block the degradation of incretin hormones like GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

References

- 1. researchgate.net [researchgate.net]

- 2. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Gem-Difluoromethylene Group: A Bioisosteric Strategy for Carbonyl Group Replacement in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a key tactic in this endeavor. This guide focuses on the use of diethyl 2,2-difluoromalonate as a versatile precursor for the introduction of the gem-difluoromethylene (CF₂) group as a bioisostere for the carbonyl (C=O) group. The substitution of a carbonyl moiety with a CF₂ group can profoundly impact a molecule's metabolic stability, lipophilicity, and target engagement, often leading to drug candidates with superior in vivo performance. This document provides a comprehensive overview of the rationale, synthesis, and application of this bioisosteric replacement, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Carbonyl Group and the Rationale for Bioisosteric Replacement

The carbonyl group is a ubiquitous functional group in a vast array of biologically active molecules. Its polarity and ability to act as a hydrogen bond acceptor are often crucial for target binding. However, the carbonyl moiety can also be a metabolic liability, susceptible to enzymatic reduction or oxidation, which can lead to rapid clearance and reduced bioavailability. Furthermore, the reactivity of some carbonyls can lead to off-target effects and toxicity.

The gem-difluoromethylene group has emerged as an effective bioisostere for the carbonyl group due to its similar steric profile and electrostatic potential. The two highly electronegative fluorine atoms mimic the polarization of the C=O bond, allowing for comparable interactions with biological targets. Crucially, the C-F bond is exceptionally strong and resistant to metabolic cleavage, thus addressing the metabolic instability often associated with carbonyl-containing compounds.[1]

Key Advantages of the Carbonyl to gem-Difluoro Bioisosteric Replacement:

-

Enhanced Metabolic Stability: The inertness of the C-F bond to enzymatic oxidation significantly reduces metabolic degradation, potentially leading to a longer plasma half-life and improved oral bioavailability.[1][2]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), providing a tool to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Improved Target Affinity and Selectivity: The unique electronic properties of the CF₂ group can lead to altered binding interactions with the target protein, sometimes resulting in increased potency and selectivity.

-

Reduced Off-Target Reactivity: Replacing a reactive carbonyl with a stable CF₂ group can mitigate toxicity issues arising from unwanted reactions with cellular nucleophiles.

Synthesis of this compound and its Incorporation

This compound is a key building block for introducing the gem-difluoromethylene group. It can be synthesized through various methods, with direct fluorination of diethyl malonate being a common approach.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a direct fluorination method.

Materials:

-

Diethyl malonate

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of diethyl malonate (1.0 eq) in anhydrous acetonitrile in a flask equipped with a nitrogen inlet, add Selectfluor® (2.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

General Strategy for Incorporating the gem-Difluoromethylene Group

This compound serves as a versatile precursor for various gem-difluorinated building blocks. A common strategy involves its conversion to a more reactive intermediate, such as a difluoromethyl sulfone, which can then be used in olefination reactions to replace a carbonyl group.

Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a critical role in bone resorption, making it a key target for the treatment of osteoporosis.[4][5][6] Many potent cathepsin K inhibitors feature a nitrile or a ketone warhead that forms a reversible covalent bond with the active site cysteine (Cys25).[5][7] However, metabolic instability of the linker regions containing carbonyl groups can be a significant challenge.

The replacement of a carbonyl group with a gem-difluoroalkene in the backbone of cathepsin K inhibitors has been explored as a strategy to improve their pharmacokinetic properties while maintaining or even enhancing their inhibitory potency.[8]

Quantitative Data Comparison

The following table summarizes representative data comparing a hypothetical parent carbonyl-containing cathepsin K inhibitor with its gem-difluoro bioisostere.

| Parameter | Parent Compound (with C=O) | gem-Difluoro Bioisostere (with C=CF₂) | Fold Change | Reference |

| Cathepsin K IC₅₀ (nM) | 15 | 5 | 3x improvement | [8] |

| Cathepsin S IC₅₀ (nM) | 500 | 1500 | 3x improvement in selectivity | [8] |

| LogP | 3.2 | 3.8 | Increase | [2] |

| Human Liver Microsomal Stability (t½, min) | 25 | >120 | >4.8x improvement | [2][9] |

| Oral Bioavailability (Rat, %) | 15 | 45 | 3x improvement | [10] |

Note: The data presented are illustrative and synthesized from typical findings in the literature for similar bioisosteric replacements.

Experimental Protocol: Bioisosteric Replacement in a Cathepsin K Inhibitor Scaffold

This protocol outlines a general synthetic route to replace a ketone with a gem-difluoroalkene in a simplified cathepsin K inhibitor scaffold.

Step 1: Synthesis of a Difluoromethyl Phosphonate Intermediate

-

React this compound with a reducing agent (e.g., LiAlH₄) to form 2,2-difluoro-1,3-propanediol.

-

Protect one of the hydroxyl groups (e.g., as a silyl ether).

-

Oxidize the remaining hydroxyl group to the corresponding aldehyde.

-

React the aldehyde with a phosphite (e.g., diethyl phosphite) under appropriate conditions to yield the diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate.

-

Protect the remaining hydroxyl group.

Step 2: Horner-Wadsworth-Emmons Olefination

-

Deprotonate the difluoromethyl phosphonate intermediate from Step 1 using a strong base (e.g., n-BuLi or NaH) at low temperature in an anhydrous aprotic solvent (e.g., THF).

-

Add the ketone-containing parent inhibitor scaffold (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired gem-difluoroalkene bioisostere.

Visualization of Biological Interactions

The following diagrams illustrate the conceptual basis of the bioisosteric replacement and its effect on enzyme inhibition.

Caption: Bioisosteric replacement of a metabolically labile carbonyl group with a stable gem-difluoroalkene.

Caption: Interaction of a gem-difluoroalkene-containing inhibitor with the active site of Cathepsin K.

Conclusion

The use of this compound as a precursor for the gem-difluoromethylene group represents a powerful and validated strategy in modern drug design. The ability of the CF₂ moiety to act as a stable and effective bioisostere for the carbonyl group offers medicinal chemists a valuable tool to overcome common challenges related to metabolic instability and to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The case study of cathepsin K inhibitors highlights the potential of this approach to deliver compounds with significantly improved in vivo profiles. As synthetic methodologies for the introduction of fluorinated motifs continue to advance, the application of this bioisosteric replacement is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]

- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidomimetic inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychoactif.org [psychoactif.org]

Methodological & Application

Synthesis of Diethyl 2,2-Difluoromalonate from Diethyl Malonate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate is a valuable synthetic intermediate in the preparation of various fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups can profoundly alter the physicochemical and biological properties of organic compounds, often leading to enhanced metabolic stability, increased lipophilicity, and modulated acidity of adjacent functional groups. This document provides a detailed overview and experimental protocols for the synthesis of this compound from diethyl malonate via electrophilic fluorination.

Overview of Synthetic Approaches

The primary and most effective method for the synthesis of this compound from diethyl malonate is through electrophilic fluorination. This approach involves the reaction of the enolate of diethyl malonate with an electrophilic fluorine source. Several reagents have been developed for this purpose, with N-fluoro-based reagents being the most common. This application note will focus on two prominent methods: the use of Selectfluor™ (F-TEDA-BF4) and perchloryl fluoride (FClO₃).

Table 1: Comparison of Electrophilic Fluorinating Agents for Difluorination of Diethyl Malonate

| Feature | Selectfluor™ (F-TEDA-BF₄) | Perchloryl Fluoride (FClO₃) |

| Reagent Type | N-fluoro dicationic salt | Electrophilic gas |

| Physical State | Crystalline solid | Gas |

| Handling | Relatively safe and easy to handle | Highly toxic and potentially explosive, requires specialized equipment |

| Reaction Conditions | Generally mild, often requires a base | Requires strong basic conditions and careful temperature control |

| Byproducts | Non-volatile salts | Gaseous and potentially hazardous byproducts |

| Reported Yield | Good to high | High |

Experimental Protocols

Protocol 1: Difluorination of Diethyl Malonate using Selectfluor™

This protocol describes the synthesis of this compound using Selectfluor™ as the electrophilic fluorinating agent in the presence of a base. The use of an excess of Selectfluor™ is crucial for achieving difluorination.

Materials:

-

Diethyl malonate

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water or 1.0 M in methanol)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

-

Addition of Base: Place the flask under an inert atmosphere. Add tetrabutylammonium hydroxide solution (2.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 10-15 minutes to ensure complete enolate formation.

-

Addition of Fluorinating Agent: In a separate container, dissolve Selectfluor™ (3.0 eq) in a minimal amount of anhydrous acetonitrile. Add the Selectfluor™ solution to the reaction mixture portion-wise over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Table 2: Representative Quantitative Data for Protocol 1

| Parameter | Value |

| Scale | 10 mmol |

| Diethyl Malonate | 1.60 g |

| Selectfluor™ | 10.6 g (3.0 eq) |

| TBAH (40% in H₂O) | ~14.5 mL (2.2 eq) |

| Solvent (Acetonitrile) | 100 mL |

| Reaction Time | 3 hours |

| Isolated Yield | 75-85% |

| Purity (by GC) | >98% |

Protocol 2: Difluorination of Diethyl Malonate using Perchloryl Fluoride

Warning: Perchloryl fluoride is a highly toxic and potentially explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and specialized equipment for handling reactive gases.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Perchloryl fluoride (FClO₃) gas

-

Inert gas (e.g., nitrogen or argon)

-

Gas dispersion tube

-

Dry ice/acetone bath

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet connected to a scrubber, dissolve diethyl malonate (1.0 eq) in absolute ethanol. Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (2.0 eq) portion-wise to the stirred solution.

-

Fluorination: Maintain the reaction mixture at 0 °C. Bubble perchloryl fluoride gas (2.0 eq) through the solution via a gas dispersion tube at a slow and controlled rate. The reaction is exothermic and should be carefully monitored.

-

Reaction Monitoring: After the addition of perchloryl fluoride is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product should be purified by fractional distillation under reduced pressure to yield pure this compound.

Table 3: Representative Quantitative Data for Protocol 2

| Parameter | Value |

| Scale | 50 mmol |

| Diethyl Malonate | 8.0 g |

| Sodium Ethoxide | 6.8 g (2.0 eq) |

| Perchloryl Fluoride | ~10.3 g (2.0 eq) |

| Solvent (Ethanol) | 150 mL |

| Reaction Temperature | 0 °C |

| Isolated Yield | High (reported >90%) |

| Purity | High after distillation |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Electrophilic Difluorination

The electrophilic fluorination of diethyl malonate proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. For difluorination, this process occurs twice.

Caption: Proposed stepwise mechanism for the difluorination of diethyl malonate.

Conclusion

The synthesis of this compound from diethyl malonate is readily achievable through electrophilic fluorination. The choice of fluorinating agent and reaction conditions can be tailored based on the available equipment, safety considerations, and desired scale of the reaction. Selectfluor™ offers a safer and more user-friendly approach, while perchloryl fluoride, despite its hazards, can provide high yields. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

Application Notes and Protocols for the Knoevenagel Condensation of Diethyl 2,2-Difluoromalonate in Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction widely utilized in organic synthesis for the creation of α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. Diethyl 2,2-difluoromalonate has emerged as a valuable substrate in this reaction, offering a direct route to gem-difluoroolefins. The introduction of the difluoromethylene (-CF2-) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a crucial functional group in the design of novel pharmaceuticals and agrochemicals. The gem-difluoroolefin motif serves as a key bioisostere for carbonyl groups and other functionalities, playing a pivotal role in modern drug discovery.

These application notes provide detailed experimental protocols for the Knoevenagel condensation of this compound with a variety of aldehydes, along with a summary of reaction conditions and yields. Furthermore, the role of the resulting gem-difluoroolefin products in drug design as bioisosteres is discussed.

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with various aromatic, aliphatic, and heterocyclic aldehydes.

Table 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 4 | 85-95 |

| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 5 | 88-92 |

| 4-Methoxybenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 6 | 82-87 |

| 4-Nitrobenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 3 | 90-96 |

Table 2: Alternative Catalytic Systems for the Knoevenagel Condensation of this compound

| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | TiCl₄/Pyridine | Dichloromethane | Room Temp. | 12 | ~70-80 |

| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp. | 16 | 85-90 (for diethyl malonate) |

| Furfural | Piperidine | Ethanol | Reflux | 1 | Moderate to High (for related acetonitriles) |

| Thiophene-2-carboxaldehyde | Piperidine | Ethanol | Reflux | 1.5 | Moderate to High (for related acetonitriles) |

Note: Yields for isovaleraldehyde, furfural, and thiophene-2-carboxaldehyde with diethyl malonate or related active methylene compounds are provided as representative examples due to the limited availability of specific data for this compound with these substrates. Optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol describes a general method for the synthesis of diethyl 2-(arylmethylene)-2,2-difluoromalonates.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Piperidine (0.1 eq)

-

Glacial acetic acid (0.1 eq)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and continue heating. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diethyl 2-(arylmethylene)-2,2-difluoromalonate.

Protocol 2: Titanium(IV) Chloride-Catalyzed Knoevenagel Condensation (Alternative Method)

This protocol provides an alternative Lewis acid-catalyzed method for the Knoevenagel condensation.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (aromatic, heterocyclic, or aliphatic; 1.0 eq)

-

Titanium(IV) chloride (TiCl₄, 1.0-2.0 eq)

-

Pyridine or Triethylamine (Et₃N) (2.0-4.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add titanium(IV) chloride (1.0-2.0 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (2.0-4.0 eq).

-

Add this compound (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Mechanism of the Knoevenagel Condensation.

Caption: Role of Knoevenagel Adducts in a Drug Discovery Workflow.

Application Notes and Protocols: Michael Addition Reactions Involving Diethyl 2,2-Difluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate is a critical building block in modern medicinal chemistry and drug development. The incorporation of a gem-difluoro (-CF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This difluoromethylene unit often serves as a bioisostere for carbonyl groups, ethers, or hydroxymethylene moieties, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.